Kinetensin

Description

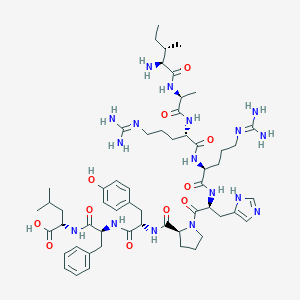

nonapeptide with neurotensin-like immunoreactivity; isolated from pepsin-treated human plasma

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H85N17O11/c1-6-32(4)45(57)52(81)66-33(5)46(75)67-38(15-10-22-63-55(58)59)47(76)68-39(16-11-23-64-56(60)61)48(77)71-42(28-36-29-62-30-65-36)53(82)73-24-12-17-44(73)51(80)70-41(27-35-18-20-37(74)21-19-35)49(78)69-40(26-34-13-8-7-9-14-34)50(79)72-43(54(83)84)25-31(2)3/h7-9,13-14,18-21,29-33,38-45,74H,6,10-12,15-17,22-28,57H2,1-5H3,(H,62,65)(H,66,81)(H,67,75)(H,68,76)(H,69,78)(H,70,80)(H,71,77)(H,72,79)(H,83,84)(H4,58,59,63)(H4,60,61,64)/t32-,33-,38-,39-,40-,41-,42-,43-,44-,45-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PANUJGMSOSQAAY-IHXGQVBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H85N17O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00145667 | |

| Record name | Kinetensin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00145667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1172.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Kinetensin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012988 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

103131-69-7 | |

| Record name | Kinetensin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103131697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kinetensin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00145667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Kinetensin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012988 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Kinetensin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nonapeptide Kinetensin, detailing its amino acid sequence, its primary signaling pathway as a biased agonist, quantitative activity data, and the experimental protocols used for its characterization.

Core Properties of this compound

This compound is an oligopeptide composed of nine amino acids.[1] It was first isolated from human plasma that had been treated with pepsin.[2]

Amino Acid Sequence:

The primary structure of this compound is:

Ile-Ala-Arg-Arg-His-Pro-Tyr-Phe-Leu [1][2]

This can also be represented by the single-letter code: IARRHPYFL .[1]

Signaling Pathways of this compound

Recent research has identified this compound as a β-arrestin-biased agonist for the Angiotensin II Type 1 Receptor (AT1R).[1] This means that this compound preferentially activates signaling through the β-arrestin pathway over the canonical G-protein-mediated pathway typically associated with Angiotensin II.[1]

Upon binding to the AT1R, a G-protein coupled receptor (GPCR), this compound induces a conformational change that favors the recruitment of β-arrestin.[1][3] This is in contrast to the standard agonism of Angiotensin II, which robustly activates the Gq/11 protein, leading to the activation of Phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium ([Ca²⁺]i).[4][5][6] While this compound shows strong β-arrestin recruitment, its effect on G-protein activation and subsequent calcium mobilization is significantly weaker than that of Angiotensin II.[1]

In addition to its activity at the AT1R, this compound is also known to be a potent histamine releaser from mast cells.[2] This process is dependent on temperature and extracellular calcium.[2]

Below is a diagram illustrating the biased signaling pathway of this compound at the AT1 receptor.

Quantitative Data Summary

The following table summarizes the key quantitative findings regarding this compound's biological activity.

| Parameter | Value | Cell System/Receptor | Comments | Reference |

| β-Arrestin Activation | 638 ± 45% of basal | HTLA cells transfected with AT1R | Measured using the Presto-Tango system at 10⁻⁶ M this compound. | [1] |

| 201 ± 22% of basal | HTLA cells transfected with Histamine H1 Receptor | Measured at 10⁻⁶ M this compound. | [1] | |

| 187 ± 12% of basal | HTLA cells transfected with Melatonin MT1 Receptor | Measured at 10⁻⁶ M this compound. | [1] | |

| 183 ± 7% of basal | HTLA cells transfected with Melatonin MT2 Receptor | Measured at 10⁻⁶ M this compound. | [1] | |

| AT1R β-Arrestin Activation (vs. AngII) | 39 ± 8% of Angiotensin II (10⁻⁶ M) | HEK293T cells | Measured using the nanoBRET method at 10⁻⁶ M this compound. | [1] |

| EC₅₀ for AT1R β-Arrestin Activation | 115 ± 21 nM | HEK293T cells | [1] | |

| Intracellular Calcium ([Ca²⁺]i) Mobilization | 14 ± 8% of Angiotensin II (10⁻⁶ M) | HEK293T cells transfected with AT1R | Demonstrates weak G-protein activation. | [1] |

| Histamine Release ED₅₀ | 10⁻⁵ M | Rat peritoneal mast cells | Optimal concentration for 80% release was 10⁻⁴ to 10⁻³ M. | [2] |

Experimental Protocols

This section details the methodologies for the key experiments cited in the characterization of this compound.

β-Arrestin Recruitment Assays

The PRESTO-Tango (Parallel Receptorome Expression and Screening via Transcriptional Output, with Transcriptional activation following Arrestin Translocation) assay is a high-throughput method to measure GPCR activation via β-arrestin2 recruitment.[7][8][9]

-

Principle: The target GPCR is fused to a TEV (Tobacco Etch Virus) protease cleavage site followed by a tTA (tetracycline-controlled transactivator) transcription factor. A separate construct expresses β-arrestin2 fused to TEV protease. Upon ligand binding and receptor activation, the TEV-protease-tagged β-arrestin2 is recruited to the GPCR. This brings the protease into proximity with its cleavage site, releasing the tTA transcription factor. The tTA then translocates to the nucleus and drives the expression of a reporter gene, typically luciferase, which is quantified as a measure of β-arrestin recruitment.[9][10]

-

Methodology:

-

Cell Culture and Transfection: HTLA cells, which are HEK293 cells stably expressing a tTA-dependent luciferase reporter, are cultured in DMEM.[7]

-

Cells are seeded into 384-well plates coated with poly-L-lysine.[7]

-

Plasmids encoding the GPCR-tTA fusion constructs are transfected into the cells.

-

Compound Addition: this compound or other test ligands are added to the wells at the desired concentrations.

-

Incubation: Plates are incubated, typically overnight, to allow for transcription and translation of the luciferase reporter gene.[9]

-

Luminescence Reading: A luciferase substrate is added, and the resulting luminescence is measured using a plate reader. The signal is proportional to the extent of β-arrestin recruitment.

-

The NanoBRET assay is another method to monitor protein-protein interactions, such as GPCR and β-arrestin recruitment, in real-time in living cells.[11][12]

-

Principle: This assay uses a NanoLuc (Nluc) luciferase as the BRET donor and a fluorescent protein (e.g., HaloTag or LSS-mKate2) as the acceptor. The GPCR is tagged with the fluorescent acceptor, and β-arrestin is tagged with the Nluc enzyme. When the ligand induces the interaction between the GPCR and β-arrestin, the donor and acceptor are brought into close proximity (less than 10 nm). Upon addition of the Nluc substrate (furimazine), the energy from the luciferase is transferred to the fluorophore, which then emits light at its characteristic wavelength. The ratio of acceptor emission to donor emission is calculated as the BRET signal.[12]

-

Methodology:

-

Cell Culture and Transfection: HEK293T cells are cultured in an appropriate medium.

-

Cells are co-transfected with plasmids encoding the Nluc-β-arrestin fusion and the acceptor-tagged GPCR (e.g., AT1R-HaloTag).

-

Assay Preparation: Transfected cells are harvested and seeded into 96-well or 384-well white plates. The acceptor-tagged receptor is labeled by incubating the cells with a cell-permeable fluorescent ligand for the tag (e.g., HaloTag NanoBRET 618 Ligand).

-

Compound Addition and Reading: A baseline reading is taken before adding the test compound (this compound). Immediately after ligand addition, the Nluc substrate is added.

-

Donor and acceptor emission signals are measured simultaneously over time using a BRET-capable plate reader. The BRET ratio is then calculated.

-

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following GPCR activation of the Gq pathway.[13][14]

-

Principle: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. In its acetoxymethyl (AM) ester form, the dye is cell-permeable. Once inside the cell, esterases cleave the AM group, trapping the dye in the cytoplasm. In the absence of calcium, the dye exhibits low fluorescence. Upon binding to calcium, its fluorescence intensity increases significantly. This change in fluorescence is monitored to quantify calcium mobilization.[15]

-

Methodology:

-

Cell Plating: HEK293T cells transfected with the AT1R are seeded into black-walled, clear-bottom 96-well or 384-well plates and allowed to adhere.

-

Dye Loading: The culture medium is replaced with a loading buffer containing Fluo-4 AM and a gentle detergent like Pluronic F-127 to aid in dye solubilization. Cells are incubated to allow for dye loading and de-esterification.

-

Compound Addition: The plate is placed in a fluorescence plate reader equipped with an automated injection system (e.g., a FLIPR or FlexStation).

-

Fluorescence Monitoring: A baseline fluorescence reading is established. Then, a solution of this compound or a control agonist (like Angiotensin II) is injected into the wells.

-

The fluorescence intensity is monitored kinetically, with readings taken every few seconds, to capture the rapid increase and subsequent decay of the intracellular calcium signal.[13] The peak fluorescence intensity is used to quantify the response.

-

Below is a diagram outlining the general workflow for characterizing this compound's activity.

References

- 1. researchgate.net [researchgate.net]

- 2. Stimulation of histamine release by the peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Mechanism of β-Arrestin-Biased Agonism at Seven-Transmembrane Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pleiotropic AT1 receptor signaling pathways mediating physiological and pathogenic actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Type 1 angiotensin receptor pharmacology: Signaling beyond G proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. addgene.org [addgene.org]

- 9. PRESTO-TANGO: an open-source resource for interrogation of the druggable human GPCR-ome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. eubopen.org [eubopen.org]

- 11. research.vu.nl [research.vu.nl]

- 12. bmglabtech.com [bmglabtech.com]

- 13. agilent.com [agilent.com]

- 14. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]

- 15. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

Kinetensin: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinetensin is a nonapeptide that was first isolated from pepsin-treated human plasma.[1] It exhibits potent biological activities, most notably the release of histamine and an increase in vascular permeability, suggesting its potential role as an inflammatory mediator.[2][3] Structurally, it is a nine-amino-acid oligopeptide with the sequence Ile-Ala-Arg-Arg-His-Pro-Tyr-Phe-Leu.[1][2] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, with a focus on the experimental protocols and quantitative data relevant to researchers in peptide science and drug development.

Physicochemical Properties

| Property | Value | Reference |

| Amino Acid Sequence | Ile-Ala-Arg-Arg-His-Pro-Tyr-Phe-Leu (IARRHPYFL) | [1][2] |

| Molecular Formula | C56H85N17O11 | [2] |

| Molecular Weight | 1172.4 g/mol | [2] |

Discovery and Isolation

This compound was discovered as a novel peptide with neurotensin-like immunoreactivity.[1] Its isolation from pepsin-treated human plasma involved a multi-step purification process.[1]

Experimental Protocol: Isolation of this compound from Human Plasma

This protocol is a composite representation based on the original discovery and standard peptide isolation techniques.[1][4][5][6][7]

1. Plasma Preparation and Digestion:

-

Human plasma is treated with pepsin to liberate this compound from its precursor protein. While the exact precursor is not definitively identified, sequence homology suggests it may be related to human serum albumin.[1]

2. Dialysis:

-

The pepsin-treated plasma is subjected to dialysis to remove small molecule contaminants and concentrate the peptide fraction.

3. Ion-Exchange Chromatography (IEC):

-

Objective: To separate peptides based on their net charge.

-

Column: A cation-exchange column is suitable given the basic arginine and histidine residues in this compound.

-

Buffer A (Low Salt): A buffer with a pH below the isoelectric point of this compound, such as 10 mM phosphate buffer at pH 3.0.[7]

-

Buffer B (High Salt): Buffer A containing a high concentration of salt, such as 1 M NaCl or KCl.[7]

-

Procedure:

-

Equilibrate the column with Buffer A.

-

Load the dialyzed plasma digest onto the column.

-

Wash the column with Buffer A to remove unbound molecules.

-

Elute the bound peptides with a linear gradient of Buffer B.

-

Collect fractions and assay for this compound activity (e.g., histamine release bioassay).

-

4. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Objective: To purify this compound based on its hydrophobicity.[2][8]

-

Column: A C18 reversed-phase column is commonly used for peptide purification.[2][8]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[2]

-

Mobile Phase B: 0.1% TFA in acetonitrile.[2]

-

Procedure:

-

Pool the active fractions from IEC and acidify with TFA.

-

Inject the sample onto the equilibrated C18 column.

-

Elute with a linear gradient of Mobile Phase B.

-

Monitor the eluate at 210-220 nm for peptide bonds.[1]

-

Collect peaks and subject them to amino acid sequencing and bioassay to identify the pure this compound.

-

Structural Characterization

The amino acid sequence of the purified peptide was determined by automated gas-phase sequence analysis, also known as Edman degradation.[1]

Experimental Protocol: Edman Degradation Sequencing

1. Coupling:

-

The purified this compound is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide.

2. Cleavage:

-

The N-terminal amino acid is selectively cleaved from the PTC-peptide using a strong acid, typically trifluoroacetic acid (TFA), to yield an anilinothiazolinone (ATZ)-amino acid and the shortened peptide.

3. Conversion and Identification:

-

The ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative.

-

The PTH-amino acid is identified by chromatography (e.g., HPLC) by comparing its retention time to that of known standards.

4. Repetition:

-

The cycle of coupling, cleavage, and identification is repeated for the shortened peptide to determine the sequence of the subsequent amino acids.

Biological Activity and Physiological Effects

This compound is a potent secretagogue, with its most prominent effect being the dose-dependent release of histamine from mast cells.[3] This activity is associated with an increase in vascular permeability.[3]

Histamine Release

This compound induces histamine release from rat peritoneal mast cells in a concentration-dependent manner.[3]

| Parameter | Value | Reference |

| Threshold Concentration | ~1 µM (10⁻⁶ M) | [9] |

| ED₅₀ | 10 µM (10⁻⁵ M) | [9] |

| Optimal Concentration | 100 - 1000 µM (10⁻⁴ - 10⁻³ M) | [9] |

| Maximum Histamine Release | ~80% of total | [9] |

Experimental Protocol: Rat Peritoneal Mast Cell Histamine Release Assay

This protocol is based on established methods for assessing histamine release.[3]

1. Mast Cell Isolation:

-

Rat peritoneal mast cells are harvested from the peritoneal cavity.

2. Incubation:

-

The isolated mast cells are incubated with varying concentrations of this compound at 37°C for a defined period (e.g., 10-15 minutes).

3. Termination and Separation:

-

The reaction is stopped by adding ice-cold buffer and centrifuging to separate the cells (pellet) from the supernatant.

4. Histamine Quantification:

-

The amount of histamine released into the supernatant is quantified using a suitable method, such as a fluorometric assay or an enzyme-linked immunosorbent assay (ELISA).

-

Total histamine content is determined by lysing a separate aliquot of cells.

-

Histamine release is expressed as a percentage of the total histamine content.

Vascular Permeability

This compound's ability to induce histamine release contributes to its effect on vascular permeability. This can be quantified using the Miles assay.[3][10][11]

Experimental Protocol: Miles Vascular Permeability Assay

1. Animal Preparation:

-

Anesthetized mice or rats are used for this in vivo assay.

2. Dye Injection:

-

Evans blue dye, which binds to serum albumin, is injected intravenously.[12] Under normal conditions, this dye-protein complex remains within the vasculature.

3. Intradermal Injections:

-

Saline (as a control) and different doses of this compound are injected intradermally at various sites on the animal's skin.[3]

4. Dye Extravasation:

-

If this compound increases vascular permeability, the Evans blue-albumin complex will leak out of the blood vessels and accumulate at the injection site, causing a blue discoloration of the skin.[12]

5. Quantification:

-

After a set period, the animal is euthanized, and the skin at the injection sites is excised.

-

The Evans blue dye is extracted from the skin tissue using a solvent (e.g., formamide).[12]

-

The amount of extracted dye is quantified spectrophotometrically, providing a measure of the extent of vascular leakage.[12]

Signaling Pathways

Recent studies have elucidated that this compound's effects are mediated, at least in part, through the angiotensin AT1 receptor (AT1R).[13] this compound acts as a β-arrestin-biased agonist at this receptor.[13]

| Parameter | Value | Reference |

| Receptor Target | Angiotensin AT1 Receptor (AT1R) | [13] |

| Signaling Bias | β-arrestin | [13] |

| EC₅₀ for β-arrestin activation at AT1R | 115 ± 21 nM | [13] |

| G-protein Activation ([Ca²⁺]i) | Minimal (14 ± 8% of angiotensin II effect) | [13] |

This biased agonism means that this compound preferentially activates the β-arrestin signaling pathway over the canonical G-protein signaling pathway upon binding to the AT1 receptor. While this compound can stimulate β-arrestin activation at other GPCRs, such as the histamine H1 receptor and melatonin MT1 and MT2 receptors, its effect is most pronounced at the AT1R.[13]

Experimental Protocol: PRESTO-Tango β-Arrestin Recruitment Assay

The PRESTO-Tango (Parallel Receptor-ome Expression and Screening via Transcriptional Output, with Transcriptional Activation following Arrestin Translocation) assay is a high-throughput method to screen for GPCR activation by measuring β-arrestin recruitment.[13]

1. Cell Line:

-

HTLA cells, which are HEK293T cells stably expressing a β-arrestin2-TEV protease fusion protein and a tTA-dependent luciferase reporter, are commonly used.

2. Transfection:

-

The cells are transfected with a plasmid encoding the GPCR of interest (e.g., AT1R) fused to a C-terminal TEV protease cleavage site followed by the tTA transcription factor.

3. Ligand Stimulation:

-

The transfected cells are stimulated with the ligand of interest (this compound).

4. β-Arrestin Recruitment and Signal Transduction:

-

Upon ligand binding and receptor activation, the β-arrestin2-TEV protease fusion protein is recruited to the GPCR.

-

The TEV protease cleaves the tTA transcription factor from the receptor's C-terminus.

-

The released tTA translocates to the nucleus and drives the expression of a luciferase reporter gene.

5. Signal Detection:

-

The luciferase activity is measured using a luminometer, which provides a quantitative readout of β-arrestin recruitment.

Conclusion

This compound is a biologically active nonapeptide with significant effects on histamine release and vascular permeability. Its discovery and characterization have been facilitated by a combination of classic peptide chemistry techniques and modern high-throughput screening assays. The identification of this compound as a biased agonist of the angiotensin AT1 receptor opens new avenues for research into its physiological and pathological roles, particularly in the context of inflammation and cardiovascular regulation. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers investigating this intriguing peptide and its potential as a therapeutic target.

References

- 1. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 2. bachem.com [bachem.com]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. waters.com [waters.com]

- 5. empbiotech.com [empbiotech.com]

- 6. harvardapparatus.com [harvardapparatus.com]

- 7. blob.phenomenex.com [blob.phenomenex.com]

- 8. researchgate.net [researchgate.net]

- 9. hplc.eu [hplc.eu]

- 10. [PDF] Evaluating Vascular Hyperpermeability-inducing Agents in the Skin with the Miles Assay | Semantic Scholar [semanticscholar.org]

- 11. Evaluating Vascular Hyperpermeability-inducing Agents in the Skin with the Miles Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Physiological Role of Kinetensin in the Human Body: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kinetensin is an endogenous nonapeptide with structural similarities to both neurotensin and angiotensin II. While its physiological functions have remained largely enigmatic for decades, recent research has illuminated a unique signaling mechanism. This compound acts as a β-arrestin-biased agonist at the angiotensin II type 1 receptor (AT1R). This biased agonism, favoring the β-arrestin pathway over traditional G-protein signaling, suggests a nuanced role for this compound in physiological processes, potentially offering a novel therapeutic avenue for cardiovascular and other diseases. This technical guide provides a comprehensive overview of the current understanding of this compound's physiological role, its signaling pathways, and the experimental methodologies used for its characterization.

Introduction

Isolated from human plasma, this compound is a peptide that has long been of scientific interest due to its structural resemblance to potent vasoactive and neuromodulatory peptides. Its classification and physiological significance have been a subject of investigation, with recent breakthroughs identifying its primary mode of action. This guide will delve into the specifics of this compound's interaction with the angiotensin II type 1 receptor (AT1R) and explore its potential physiological ramifications.

This compound and the Angiotensin II Type 1 Receptor: A Biased Agonist

The most significant recent finding in this compound research is its identification as a β-arrestin-biased agonist of the AT1R.[1] Unlike the endogenous ligand angiotensin II, which activates both G-protein and β-arrestin pathways, this compound preferentially activates the β-arrestin signaling cascade.

Signaling Pathway

Upon binding to the AT1R, this compound induces a conformational change in the receptor that favors the recruitment of β-arrestin over the coupling of Gq/11 proteins. This leads to the activation of downstream signaling pathways distinct from the classical angiotensin II-induced G-protein-mediated effects, such as vasoconstriction. The β-arrestin pathway is known to be involved in receptor desensitization, internalization, and the activation of various kinases, including mitogen-activated protein kinases (MAPKs).

Quantitative Data on this compound Activity

The following tables summarize the available quantitative data on the pharmacological activity of this compound at the human AT1R, comparing its effects to the endogenous ligand, angiotensin II.

Table 1: β-Arrestin Recruitment at the AT1R

| Ligand | Max Response (% of Ang II) | EC50 (nM) | Assay System | Reference |

| This compound | 39 ± 8% | 115 ± 21 | nanoBRET in HEK293T cells | [1] |

| Angiotensin II | 100% | - | nanoBRET in HEK293T cells | [1] |

Table 2: G-Protein Activation (Intracellular Ca²⁺ Mobilization) at the AT1R

| Ligand | Max Response (% of Ang II) | Assay System | Reference |

| This compound | 14 ± 8% | Ca²⁺ assay in AT1R-transfected HEK293T cells | [1] |

| Angiotensin II | 100% | Ca²⁺ assay in AT1R-transfected HEK293T cells | [1] |

Physiological Roles of this compound: A System-by-System Perspective

Direct evidence for the physiological roles of this compound in various human body systems is still emerging. Much of the current understanding is extrapolated from the known functions of the broader kinin and angiotensin systems, viewed through the lens of this compound's unique biased signaling.

Cardiovascular System

The renin-angiotensin system is a critical regulator of blood pressure and cardiovascular homeostasis. Angiotensin II, via G-protein activation through the AT1R, is a potent vasoconstrictor. Given that this compound weakly activates this pathway, it is unlikely to be a significant pressor agent. Instead, its strong activation of the β-arrestin pathway, which is implicated in cardioprotective signaling, suggests a potential role in modulating cardiac function and vascular tone in a manner distinct from angiotensin II. This is an active area of research, with the potential for developing novel cardiovascular therapeutics.

Nervous System

Kinins are known to be involved in pain and inflammation. They can activate sensory neurons and contribute to the inflammatory cascade. While there is no direct evidence for this compound's role in pain modulation, its structural similarity to neurotensin, a neuropeptide with known analgesic and neuroleptic properties, suggests a potential for activity in the central and peripheral nervous systems. Further research is required to elucidate any specific roles in nociception or neuro-inflammation.

Gastrointestinal System

The gastrointestinal tract is a complex environment where various peptides regulate motility, secretion, and inflammation. While a definitive role for this compound in the gut has not been established, its structural relatives, neurotensin and angiotensin, are known to influence these processes. Future studies may explore whether this compound's biased agonism at AT1Rs present in the gut has any physiological consequences.

Experimental Protocols

Detailed experimental protocols for studying this compound are not widely published. The following are generalized protocols for key assays used to characterize biased agonists like this compound, which can be adapted for specific experimental needs.

β-Arrestin Recruitment Assay (e.g., BRET-based)

This assay measures the recruitment of β-arrestin to the AT1R upon ligand stimulation.

-

Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS and antibiotics. Cells are transiently co-transfected with plasmids encoding for AT1R fused to a bioluminescent donor (e.g., NanoLuc) and β-arrestin fused to a fluorescent acceptor (e.g., Venus).

-

Assay Preparation: Transfected cells are seeded into 96-well plates. After 24-48 hours, the culture medium is replaced with a suitable assay buffer.

-

Ligand Stimulation: A serial dilution of this compound or a reference agonist (e.g., angiotensin II) is added to the wells.

-

Signal Detection: The bioluminescence resonance energy transfer (BRET) signal is measured using a plate reader equipped for BRET detection. The ratio of acceptor emission to donor emission is calculated.

-

Data Analysis: The BRET ratio is plotted against the logarithm of the ligand concentration, and the data are fitted to a sigmoidal dose-response curve to determine EC50 and maximal response values.

G-Protein Activation Assay (Intracellular Ca²⁺ Mobilization)

This assay measures the activation of the Gq/11 pathway by monitoring changes in intracellular calcium concentration.

-

Cell Culture and Transfection: HEK293T cells are cultured and transfected with a plasmid encoding for the human AT1R.

-

Cell Loading: Transfected cells are seeded in a 96-well plate. On the day of the assay, cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer.

-

Baseline Measurement: The baseline fluorescence is measured using a fluorescence plate reader.

-

Ligand Stimulation: this compound or a reference agonist is injected into the wells, and the fluorescence is continuously monitored.

-

Data Analysis: The change in fluorescence intensity over time is recorded. The peak fluorescence response is plotted against the logarithm of the ligand concentration to generate a dose-response curve.

Vascular Smooth Muscle Contraction Assay

This ex vivo assay assesses the effect of this compound on the contractility of vascular smooth muscle.

-

Tissue Preparation: A segment of a blood vessel (e.g., rat aorta) is dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension.

-

Contraction Induction: A contractile agent (e.g., phenylephrine or KCl) is added to establish a stable contraction.

-

Ligand Addition: Cumulative concentrations of this compound are added to the organ bath, and any changes in tension (contraction or relaxation) are recorded using a force transducer.

-

Data Analysis: The change in tension is expressed as a percentage of the initial contraction. A dose-response curve is constructed to determine the potency and efficacy of this compound.

Future Directions and Therapeutic Potential

The discovery of this compound as a biased agonist of the AT1R opens up new avenues for research and drug development. Biased agonists that selectively activate the β-arrestin pathway while blocking the G-protein pathway of the AT1R are being explored as novel therapeutics for heart failure and other cardiovascular diseases. This compound, as an endogenous biased ligand, provides a physiological template for the design of such drugs.

Future research should focus on:

-

Elucidating the specific physiological roles of this compound in the cardiovascular, nervous, and gastrointestinal systems through in vivo studies.

-

Identifying the specific downstream signaling pathways activated by this compound-mediated β-arrestin recruitment.

-

Investigating the potential of this compound or its analogs as therapeutic agents for conditions where biased AT1R signaling would be beneficial.

Conclusion

This compound is an endogenous peptide with a unique pharmacological profile, acting as a β-arrestin-biased agonist at the AT1R. This mechanism suggests a departure from the classical physiological effects of angiotensin II, pointing towards a more nuanced role in human physiology. While much remains to be discovered about its specific functions, the study of this compound holds significant promise for advancing our understanding of GPCR signaling and for the development of novel, pathway-selective therapeutics.

References

An In-depth Technical Guide to the Signal Transduction Pathways Activated by Kinetensin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kinetensin, a nonapeptide originally isolated from human plasma, has been identified as a biased agonist for the Angiotensin II Type 1 Receptor (AT1R). This guide provides a comprehensive overview of the signal transduction pathways preferentially activated by this compound. Primarily, this compound engages β-arrestin-dependent signaling cascades downstream of AT1R, with significantly weaker activation of the canonical G-protein-mediated pathways. This biased agonism presents a unique pharmacological profile with potential therapeutic implications. Additionally, this compound has been shown to induce histamine release from mast cells, activating a distinct signaling pathway. This document details the molecular mechanisms, presents quantitative data from key experiments, provides methodologies for relevant assays, and includes visualizations of the signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.

Core Signal Transduction Pathways

This compound's signaling activities are predominantly centered around two distinct cellular systems:

-

Angiotensin II Type 1 Receptor (AT1R) Biased Signaling: this compound acts as a potent β-arrestin-biased agonist at the AT1R. This means it preferentially activates signaling pathways mediated by β-arrestin proteins over the classical G-protein-coupled pathways initiated by the endogenous ligand, Angiotensin II (Ang II).

-

Mast Cell Activation and Histamine Release: this compound can directly stimulate mast cells, leading to the release of histamine and other inflammatory mediators.

AT1R-Mediated Signaling

The AT1R is a G-protein-coupled receptor (GPCR) that canonically signals through the Gq/11 protein pathway. However, this compound's interaction with AT1R favors a non-canonical, β-arrestin-mediated pathway.

The β-Arrestin Biased Pathway (Preferentially Activated by this compound)

Upon binding of this compound to the AT1R, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the receptor. This phosphorylation creates a high-affinity binding site for β-arrestin proteins (β-arrestin-1 and β-arrestin-2). The recruitment of β-arrestin serves two primary functions: it desensitizes the G-protein signaling by sterically hindering G-protein coupling, and it initiates a second wave of signaling by acting as a scaffold for various downstream effector proteins.[1][2]

The key downstream signaling cascades activated by the AT1R/β-arrestin complex include:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The β-arrestin scaffold brings together components of the MAPK cascade, including ERK1/2, JNK, and p38 MAPK.[2][3] This can lead to the regulation of gene expression, cell proliferation, and survival.[4][5][6]

-

PI3K/Akt Pathway: β-arrestin can also facilitate the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and metabolism.[1][2]

This compound-induced AT1R β-arrestin biased signaling pathway.

The Gq/11 Pathway (Weakly Activated by this compound)

The canonical signaling pathway for AT1R, which is strongly activated by Angiotensin II, involves the coupling to the heterotrimeric G-protein Gq/11.[3][7] this compound is a significantly weaker activator of this pathway.[8]

The activation of Gq/11 leads to the stimulation of Phospholipase C (PLC).[7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers:

-

Inositol 1,4,5-trisphosphate (IP3): IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[3]

-

Diacylglycerol (DAG): DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).[3]

The subsequent increase in intracellular calcium and activation of PKC lead to various cellular responses, including smooth muscle contraction and aldosterone secretion.

Weak Gq/11 signaling pathway activated by this compound at the AT1R.

Mast Cell Activation Pathway

This compound has been shown to induce a dose-dependent release of histamine from rat peritoneal mast cells.[9] This action suggests a direct effect on mast cells, independent of the AT1R, although the specific receptor on mast cells has not been fully characterized. The release of histamine is a critical event in inflammatory and allergic responses.[10][11]

The proposed mechanism involves:

-

Binding to a Mast Cell Receptor: this compound binds to a putative receptor on the mast cell surface.

-

Signal Transduction Cascade: This binding initiates an intracellular signaling cascade.

-

Calcium Influx: The signaling cascade leads to an increase in intracellular calcium, a crucial step for degranulation. The histamine release is significantly reduced in the absence of extracellular calcium.[9]

-

Degranulation and Histamine Release: The rise in intracellular calcium triggers the fusion of histamine-containing granules with the plasma membrane, releasing histamine and other pre-formed mediators into the extracellular space.[10]

This compound-induced histamine release from mast cells.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding this compound's signaling activity.

Table 1: this compound Activity at the Angiotensin II Type 1 Receptor (AT1R)

| Parameter | This compound | Angiotensin II (Ang II) | Cell Line | Assay | Reference |

| β-Arrestin Activation (Emax) | 39 ± 8% of Ang II | 100% | HEK293T | nanoBRET | [8] |

| β-Arrestin Activation (EC50) | 115 ± 21 nM | - | HEK293T | nanoBRET | [8] |

| Intracellular Ca2+ Mobilization | 14 ± 8% of Ang II | 100% | AT1R transfected HEK293T | [Ca²⁺]i measurement | [8] |

| β-Arrestin Activation (% of Basal) | 638 ± 45% | - | HTLA cells | Presto-Tango | [8] |

Table 2: this compound-Induced Histamine Release from Rat Peritoneal Mast Cells

| Parameter | Value | Reference |

| Threshold Concentration | ~10⁻⁶ M | [9] |

| ED50 | 10⁻⁵ M | [9] |

| Optimal Concentration for ~80% Release | 10⁻⁴ to 10⁻³ M | [9] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

β-Arrestin Recruitment Assays

The PRESTO-Tango (Parallel Receptor-ome Expression and Screening via Transcriptional Output-Tango) assay is a high-throughput method to measure GPCR activation via β-arrestin2 recruitment.[12][13][14]

Principle: The assay utilizes a GPCR of interest fused to a TEV (Tobacco Etch Virus) protease cleavage site followed by a transcription factor (tTA).[12] HTLA cells, which stably express a β-arrestin2-TEV protease fusion protein and a luciferase reporter gene under the control of a tTA-responsive promoter, are used.[12] Upon ligand binding and receptor activation, the β-arrestin2-TEV protease is recruited to the receptor, leading to the cleavage of the tTA transcription factor. The liberated tTA translocates to the nucleus and drives the expression of the luciferase reporter gene, which is quantified as a measure of β-arrestin recruitment.[12]

Methodology:

-

Cell Culture and Transfection: HTLA cells are cultured in DMEM supplemented with 10% FBS and antibiotics. Cells are seeded in 384-well plates and transfected with the GPCR-Tango construct.

-

Ligand Stimulation: After 24-48 hours, the cells are stimulated with this compound at various concentrations.

-

Incubation: The plates are incubated for 12-16 hours to allow for tTA-mediated luciferase expression.

-

Luminescence Detection: A luciferase substrate (e.g., Bright-Glo) is added to the wells, and luminescence is measured using a plate reader.

-

Data Analysis: Luminescence values are normalized to a vehicle control, and dose-response curves are generated to determine Emax and EC50 values.

NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a proximity-based assay to measure protein-protein interactions in live cells.[15][16][17][18][19]

Principle: The assay involves the fusion of one protein of interest (e.g., AT1R) to a bright, blue-emitting NanoLuc® luciferase (the donor) and the other interacting protein (e.g., β-arrestin) to a HaloTag® protein that is labeled with a red-shifted fluorescent ligand (the acceptor). When the two proteins interact, the donor and acceptor are brought into close proximity (<10 nm), allowing for resonance energy transfer from the NanoLuc® luciferase to the fluorescent acceptor. The resulting BRET signal is the ratio of the acceptor emission to the donor emission.

Methodology:

-

Plasmid Construction: The cDNA for AT1R is cloned into a vector containing NanoLuc® luciferase, and the cDNA for β-arrestin is cloned into a vector containing HaloTag®.

-

Cell Culture and Transfection: HEK293T cells are cultured and co-transfected with the NanoLuc®-AT1R and HaloTag®-β-arrestin plasmids.

-

HaloTag® Labeling: Prior to the assay, cells are incubated with the HaloTag® NanoBRET™ 618 Ligand.

-

Ligand Stimulation: The cells are then stimulated with this compound.

-

BRET Measurement: The NanoLuc® substrate, furimazine, is added, and the luminescence emission at both the donor (e.g., 460 nm) and acceptor (e.g., >610 nm) wavelengths is measured simultaneously using a plate reader equipped with appropriate filters.

-

Data Analysis: The NanoBRET™ ratio is calculated by dividing the acceptor emission by the donor emission.

Intracellular Calcium Mobilization Assay

Principle: This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) using a fluorescent calcium indicator, such as Fluo-4 AM.[20][21][22][23][24] Fluo-4 AM is a cell-permeant dye that is cleaved by intracellular esterases to the calcium-sensitive form, Fluo-4. Upon binding to Ca²⁺, the fluorescence intensity of Fluo-4 increases significantly.

Methodology:

-

Cell Culture and Seeding: AT1R-transfected HEK293T cells are seeded into a black-walled, clear-bottom 96-well plate and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is replaced with a loading buffer containing Fluo-4 AM and a mild detergent like Pluronic F-127 to aid in dye solubilization. The cells are incubated for 30-60 minutes at 37°C.

-

Washing: The loading solution is removed, and the cells are washed with a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to remove extracellular dye.

-

Baseline Fluorescence Measurement: The plate is placed in a fluorescence plate reader, and the baseline fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) is recorded.

-

Ligand Stimulation: this compound is added to the wells using an automated injector within the plate reader, and fluorescence is continuously monitored.

-

Data Analysis: The change in fluorescence intensity over time is recorded. The peak fluorescence after stimulation is normalized to the baseline fluorescence to quantify the increase in [Ca²⁺]i.

Conclusion

This compound demonstrates a distinct signaling profile characterized by potent and biased activation of the β-arrestin pathway at the AT1R, with minimal engagement of the Gq/11 pathway. This biased agonism, which decouples G-protein activation from β-arrestin signaling, offers a novel paradigm for targeted therapeutic intervention. The ability of this compound to also induce histamine release from mast cells highlights its potential role in inflammatory processes. The detailed understanding of these pathways, facilitated by the quantitative data and experimental methodologies presented in this guide, is crucial for the rational design and development of novel therapeutics targeting the angiotensin system and inflammatory responses.

References

- 1. Insights into the Role of Angiotensin-II AT1 Receptor-dependent β-arrestin Signaling in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Role of β-Arrestin Proteins in Organization of Signaling and Regulation of the AT1 Angiotensin Receptor [frontiersin.org]

- 3. Type 1 angiotensin receptor pharmacology: Signaling beyond G proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. β-Arrestin-biased AT1R stimulation promotes cell survival during acute cardiac injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. β-Arrestin–Mediated Angiotensin II Type 1 Receptor Activation Promotes Pulmonary Vascular Remodeling in Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Angiotensin II type 1 receptor variants alter endosomal receptor–β-arrestin complex stability and MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The angiotensin receptor type 1-Gq protein-phosphatidyl inositol phospholipase Cbeta-protein kinase C pathway is involved in activation of proximal tubule Na+-ATPase activity by angiotensin(1-7) in pig kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Stimulation of histamine release by the peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]

- 13. PRESTO-Tango as an open-source resource for interrogation of the druggable human GPCRome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. eubopen.org [eubopen.org]

- 15. NanoBRET™ Protein:Protein Interaction System Protocol [promega.sg]

- 16. Measuring Protein–Protein Interactions in Cells using Nanoluciferase Bioluminescence Resonance Energy Transfer (NanoBRET) Assay | Springer Nature Experiments [experiments.springernature.com]

- 17. Measuring Protein-Protein Interactions in Cells using Nanoluciferase Bioluminescence Resonance Energy Transfer (NanoBRET) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. NanoBRET Protein-Protein Interaction Assays - NanoBRET Protein-Protein Interaction Assays - ICE Bioscience [en.ice-biosci.com]

- 19. promegaconnections.com [promegaconnections.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. abcam.com [abcam.com]

- 22. hellobio.com [hellobio.com]

- 23. abcam.com [abcam.com]

- 24. assets.fishersci.com [assets.fishersci.com]

Structural Homology of Kinetensin to Angiotensin II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural homology between kinetensin and angiotensin II, two peptides with significant physiological roles. By examining their amino acid sequences, three-dimensional structures, and receptor interactions, we aim to provide a comprehensive resource for researchers in pharmacology, drug discovery, and related fields. This document details the experimental methodologies used to elucidate these structural relationships and presents quantitative data in a clear, comparative format.

Introduction

This compound is a nonapeptide originally isolated from pepsin-treated human plasma, identified based on its neurotensin-like immunoreactivity.[1][2] Its amino acid sequence is Ile-Ala-Arg-Arg-His-Pro-Tyr-Phe-Leu.[1][2] Angiotensin II, an octapeptide with the sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe, is the primary effector of the renin-angiotensin system, playing a critical role in blood pressure regulation and cardiovascular homeostasis.[3] Despite differences in their primary sequences, this compound exhibits a notable structural and functional homology to angiotensin II, particularly in its interaction with the angiotensin II type 1 receptor (AT1R). This guide explores the multifaceted nature of this homology.

Amino Acid Sequence Homology

A foundational aspect of structural homology lies in the primary amino acid sequence. While not identical, a sequence alignment reveals conserved residues and key differences that likely influence their respective three-dimensional conformations and receptor binding affinities.

Table 1: Amino Acid Sequence Alignment of this compound and Angiotensin II

| Peptide | Sequence |

| This compound | I - A - R - R - H - P - Y - F - L |

| Angiotensin II | D - R - V - Y - I - H - P - F |

Alignment performed using the NCBI COBALT multiple alignment tool.

The alignment highlights several regions of similarity and difference. Both peptides share a C-terminal Tyr-Phe/Pro-Phe motif, which is known to be crucial for the binding and activity of angiotensin II.[4] However, this compound possesses an additional N-terminal Isoleucine and Alanine, and a di-arginine motif, which are distinct from angiotensin II's N-terminus. These variations contribute to the unique pharmacological profile of this compound.

Three-Dimensional Structural Comparison

Receptor Binding and Functional Homology

The most striking homology between this compound and angiotensin II is their interaction with the angiotensin II type 1 receptor (AT1R). This compound has been identified as an endogenous β-arrestin-biased agonist at the AT1R. This means that while it binds to the same receptor as angiotensin II, it preferentially activates one downstream signaling pathway (β-arrestin) over another (G-protein).

Table 2: Comparative Receptor Binding and Signaling Properties

| Parameter | This compound | Angiotensin II | Reference |

| Receptor | Angiotensin II Type 1 Receptor (AT1R) | Angiotensin II Type 1 Receptor (AT1R) | [6] |

| Binding Affinity (EC50) | 115 ± 21 nM (for β-arrestin activation) | High affinity (specific EC50 for β-arrestin not provided, but generally low nM) | [6] |

| G-protein Activation ([Ca²⁺]i) | 14 ± 8% of Angiotensin II effect | Potent activator | [6] |

| β-arrestin Activation | 39 ± 8% of Angiotensin II maximal effect | Potent activator | [6] |

This biased agonism has significant implications for drug development. While angiotensin II's activation of both G-protein and β-arrestin pathways at the AT1R leads to vasoconstriction and other physiological effects, the selective activation of the β-arrestin pathway by this compound or its analogs could potentially lead to novel therapeutic agents with a different and potentially more targeted side-effect profile.

Signaling Pathways

The differential activation of downstream signaling cascades by this compound and angiotensin II at the AT1R is a key aspect of their functional homology and divergence.

This diagram illustrates the canonical signaling of angiotensin II, which strongly activates both Gq/11-mediated and β-arrestin-mediated pathways. In contrast, this compound demonstrates biased agonism, with a pronounced activation of the β-arrestin pathway and only weak engagement of the Gq/11 pathway.

Experimental Protocols

The characterization of the structural and functional homology between this compound and angiotensin II relies on a suite of sophisticated experimental techniques.

Peptide Sequence Analysis

The amino acid sequence of this compound was originally determined by automated gas-phase sequence analysis.[1][2] This method involves the sequential removal and identification of amino acid residues from the N-terminus of the peptide.

Receptor Binding and Functional Assays

This is a high-throughput screening platform used to assess G protein-coupled receptor (GPCR) activation by measuring β-arrestin recruitment.[7][8][9]

-

Principle: The assay utilizes engineered cells (HTLA cells) that stably express a β-arrestin2-TEV protease fusion protein and a luciferase reporter gene under the control of a tetracycline-responsive element. The GPCR of interest is fused to a C-terminal TEV cleavage site followed by a transcription factor (tTA). Ligand binding to the GPCR recruits the β-arrestin2-TEV fusion protein, leading to the cleavage and release of tTA. The liberated tTA then translocates to the nucleus and drives the expression of luciferase, which is quantified as a measure of receptor activation.

-

Workflow:

-

HTLA cells are plated in multi-well plates.

-

Cells are transfected with the plasmid encoding the GPCR-tTA fusion construct (e.g., AT1R-tTA).

-

After an incubation period to allow for receptor expression, cells are treated with the test ligand (e.g., this compound or angiotensin II) at various concentrations.

-

Following an overnight incubation, the luciferase substrate is added, and the resulting luminescence is measured using a plate reader.

-

Data is analyzed to generate dose-response curves and determine parameters like EC50.

-

This is a bioluminescence resonance energy transfer (BRET)-based assay that provides real-time measurement of protein-protein interactions in live cells.[10][11][12][13]

-

Principle: The assay utilizes NanoLuc® luciferase as the BRET donor and a fluorescently labeled ligand or a fluorescently tagged interacting protein as the acceptor. For β-arrestin recruitment, the receptor (e.g., AT1R) is tagged with NanoLuc®, and β-arrestin is tagged with a fluorescent protein (e.g., HaloTag® labeled with a fluorescent ligand). When the ligand binds to the receptor, it induces a conformational change that promotes the recruitment of β-arrestin. The close proximity of the NanoLuc® donor and the fluorescent acceptor on β-arrestin results in energy transfer, which is detected as an increase in the BRET signal.

-

Workflow:

-

Cells are co-transfected with plasmids encoding the NanoLuc®-tagged receptor and the fluorescently tagged β-arrestin.

-

Cells are plated in multi-well plates.

-

The fluorescent ligand for the acceptor tag (if applicable) is added.

-

The test ligand is added, and the BRET signal is measured over time using a plate reader equipped with appropriate filters.

-

Dose-response curves are generated to determine ligand potency.

-

ITC is a thermodynamic technique used to directly measure the heat changes that occur during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[1][6][14][15][16]

-

Principle: A solution of the ligand (e.g., this compound) is titrated into a solution of the receptor (e.g., purified AT1R) in a highly sensitive calorimeter. The heat released or absorbed upon binding is measured for each injection.

-

Workflow:

-

The purified receptor is placed in the sample cell of the calorimeter, and the ligand is loaded into the injection syringe.

-

A series of small injections of the ligand are made into the sample cell.

-

The heat change after each injection is measured.

-

The data is plotted as heat change per injection versus the molar ratio of ligand to receptor.

-

The resulting isotherm is fitted to a binding model to extract the thermodynamic parameters.

-

SPR is a label-free optical technique for real-time monitoring of biomolecular interactions.[17][18][19][20][21]

-

Principle: One of the interacting molecules (the ligand, e.g., AT1R) is immobilized on a sensor chip surface. The other molecule (the analyte, e.g., this compound) is flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

-

Workflow:

-

The receptor is immobilized on the sensor chip.

-

A continuous flow of buffer is passed over the sensor surface to establish a stable baseline.

-

The analyte (peptide) is injected at various concentrations.

-

The association and dissociation of the analyte are monitored in real-time.

-

The sensor surface is regenerated to remove the bound analyte.

-

The resulting sensorgrams are analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Conclusion

The structural homology between this compound and angiotensin II is a compelling example of how subtle differences in peptide sequence can lead to distinct pharmacological profiles. While both peptides interact with the AT1R, this compound's biased agonism towards the β-arrestin pathway presents an exciting avenue for the development of novel therapeutics. The experimental protocols detailed in this guide provide the foundation for further research into the structure-function relationships of these and other important signaling peptides. A deeper understanding of these molecular interactions will undoubtedly pave the way for the rational design of next-generation drugs with improved efficacy and safety profiles.

References

- 1. edepot.wur.nl [edepot.wur.nl]

- 2. uniprot.org [uniprot.org]

- 3. genscript.com [genscript.com]

- 4. Exploring GPCR signaling pathway networks as cancer therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A "release" protocol for isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PRESTO-Tango Assay [protocols.io]

- 8. Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]

- 9. PRESTO-TANGO: an open-source resource for interrogation of the druggable human GPCR-ome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. NanoBiT® β-Arrestin Recruitment Starter Kit [promega.jp]

- 13. biorxiv.org [biorxiv.org]

- 14. Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions | Springer Nature Experiments [experiments.springernature.com]

- 15. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 16. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. files.core.ac.uk [files.core.ac.uk]

- 18. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 20. lewinsonlab.net.technion.ac.il [lewinsonlab.net.technion.ac.il]

- 21. m.youtube.com [m.youtube.com]

Kinetensin: A Technical Guide on its Origins, Bioactivity, and Associated Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kinetensin is a nonapeptide with the amino acid sequence Ile-Ala-Arg-Arg-His-Pro-Tyr-Phe-Leu.[1] It is not considered an endogenous human metabolite under normal physiological conditions. Instead, it is an artifact of the in vitro enzymatic digestion of human serum albumin by pepsin.[1] Despite its exogenous origin in a laboratory setting, this compound has demonstrated notable biological activity, particularly as a biased agonist of the angiotensin II type 1 receptor (AT1R) and as a secretagogue for histamine release from mast cells.[2][3] This guide provides a comprehensive overview of the current scientific understanding of this compound, including its formation, biochemical properties, and pharmacological actions, with a focus on the underlying experimental methodologies and signaling pathways.

Introduction

This compound was first identified as a novel peptide isolated from pepsin-treated human plasma.[1] Its discovery was based on its neurotensin-like immunoreactivity. Subsequent analysis revealed its amino acid sequence and its origin from human serum albumin.[1] While not a naturally circulating peptide, its ability to interact with key physiological receptors has made it a subject of research interest for understanding receptor function and potential therapeutic applications. This document serves as a technical resource for researchers exploring the pharmacological profile of this compound.

Formation and Physicochemical Properties

This compound is generated from the enzymatic cleavage of human serum albumin by pepsin.[1] The specific cleavage sites on human serum albumin that release the Ile-Ala-Arg-Arg-His-Pro-Tyr-Phe-Leu sequence have been identified.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Amino Acid Sequence | Ile-Ala-Arg-Arg-His-Pro-Tyr-Phe-Leu | [1] |

| Molecular Formula | C56H85N17O11 | |

| Average Molecular Weight | 1188.4 g/mol | |

| Precursor Protein | Human Serum Albumin | [1][4] |

| Generating Enzyme (in vitro) | Pepsin | [1] |

Biological Activity and Signaling Pathways

This compound exhibits two primary, well-documented biological activities: biased agonism at the angiotensin II type 1 receptor (AT1R) and stimulation of histamine release from mast cells.[2][3]

Angiotensin II Type 1 Receptor (AT1R) Biased Agonism

This compound acts as a biased agonist at the AT1R, preferentially activating the β-arrestin signaling pathway over the canonical G-protein-mediated pathway.[2] This biased signaling is characterized by the recruitment of β-arrestin to the receptor, leading to downstream effects that are distinct from those initiated by the endogenous ligand, angiotensin II.

Signaling Pathway of this compound at the AT1R:

Table 2: Quantitative Data on this compound's AT1R Activity

| Parameter | Value | Cell Line | Reference |

| β-arrestin activation (EC50) | 115 ± 21 nM | HEK293T | [2] |

| Maximal β-arrestin activation (% of Ang II) | 39 ± 8% | HEK293T | [2] |

| Intracellular Ca²⁺ mobilization (% of Ang II) | 14 ± 8% | AT1R transfected HEK293T | [2] |

| β-arrestin activation (% of basal) | 638 ± 45% (at 10⁻⁶ M) | HTLA | [2] |

Histamine Release from Mast Cells

This compound induces a dose-dependent release of histamine from mast cells.[3] This effect is temperature-dependent and partially reliant on extracellular calcium.[3] The precise receptor and downstream signaling cascade for this compound-mediated histamine release are not fully elucidated but are distinct from the classic IgE-mediated degranulation pathway.

Proposed Signaling Pathway for this compound-Induced Histamine Release:

Table 3: Quantitative Data on this compound-Induced Histamine Release in Rat Peritoneal Mast Cells

| Parameter | Concentration | % of Total Histamine Release | Reference |

| Threshold | ~10⁻⁶ M | - | [3] |

| ED50 | 10⁻⁵ M | 50% | [3] |

| Optimal | 10⁻⁴ to 10⁻³ M | 80% | [3] |

Experimental Protocols

Generation and Isolation of this compound from Human Plasma (Conceptual Workflow)

This protocol is a conceptual summary based on the original discovery of this compound.[1]

-

Pepsin Digestion: Human plasma is treated with pepsin at an acidic pH to facilitate the proteolytic cleavage of human serum albumin.

-

Dialysis: The resulting peptide mixture is dialyzed to separate smaller peptides, including this compound, from larger proteins and undigested albumin.

-

Ion-Exchange Chromatography: The dialysate is subjected to ion-exchange chromatography to separate peptides based on their net charge.

-

Reversed-Phase High-Performance Liquid Chromatography (HPLC): Further purification is achieved using reversed-phase HPLC, which separates peptides based on their hydrophobicity. Fractions are collected and assayed for neurotensin-like immunoreactivity to identify those containing this compound.

-

Sequence Analysis: The primary structure of the purified peptide is determined by automated Edman degradation or mass spectrometry.

Quantification of Peptides in Biological Matrices (General Methodological Principles)

While a specific, validated assay for endogenous this compound is not available due to its likely absence in vivo, the quantification of peptides like this compound in a research context (e.g., after in vitro generation) would typically involve mass spectrometry-based methods.

General Workflow for Peptide Quantification by LC-MS/MS:

-

Sample Preparation: Proteins in the plasma sample are precipitated, typically with an organic solvent like acetonitrile. This step enriches for smaller peptides.[5]

-

Solid Phase Extraction (SPE): The supernatant containing the peptides is further purified and concentrated using SPE. This removes interfering substances such as salts and lipids.[6]

-

Liquid Chromatography (LC) Separation: The extracted peptides are separated using reversed-phase HPLC.

-

Tandem Mass Spectrometry (MS/MS) Detection: The separated peptides are ionized and analyzed by a mass spectrometer. Specific precursor and fragment ion transitions for this compound would be monitored for selective and sensitive detection.

-

Quantification: The amount of this compound is determined by comparing its signal to that of a known amount of a stable isotope-labeled internal standard.

Conclusion and Future Directions

This compound is a pharmacologically active nonapeptide derived from the in vitro digestion of human serum albumin. Current evidence does not support its role as an endogenous human metabolite. Its biological activities, particularly its biased agonism at the AT1R, make it a valuable tool for studying the intricacies of G-protein coupled receptor signaling. Future research could focus on leveraging the unique signaling profile of this compound and its analogs to develop novel therapeutics that selectively target the β-arrestin pathway of the AT1R, potentially offering therapeutic benefits while avoiding the adverse effects associated with conventional AT1R blockers. Furthermore, a definitive investigation into the possibility of its generation under specific pathophysiological conditions in vivo, although unlikely, would conclusively address its status as a potential human metabolite.

References

- 1. The amino acid sequence of this compound, a novel peptide isolated from pepsin-treated human plasma: homology with human serum albumin, neurotensin and angiotensin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stimulation of histamine release by the peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. researchgate.net [researchgate.net]

- 6. Rapid and Quantitative Enrichment of Peptides from Plasma for Mass Spectrometric Analysis | Springer Nature Experiments [experiments.springernature.com]

The Biological Functions of Kinetensin: A Technical Guide for Researchers

An In-depth Examination of a Vasoactive and Inflammatory Nonapeptide

Introduction

Kinetensin (KNT) is a nonapeptide with the amino acid sequence Ile-Ala-Arg-Arg-His-Pro-Tyr-Phe-Leu, originally isolated from pepsin-treated human plasma.[1] Sharing sequence homology with neurotensin and angiotensin II, KNT has emerged as a molecule of interest for its distinct biological activities, primarily revolving around its roles in inflammation and cardiovascular regulation. This technical guide provides a comprehensive overview of the core biological functions of this compound, with a focus on its signaling pathways, quantitative physiological effects, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and drug development professionals investigating novel peptide-based therapeutics.

Core Biological Functions and Mechanisms of Action

This compound's primary biological effects are mediated through its interaction with specific G-protein coupled receptors (GPCRs), leading to a cascade of intracellular events. The most well-characterized functions of KNT include the induction of histamine release from mast cells and its unique biased agonism at the angiotensin II type 1 receptor (AT1R).

Histamine Release and Pro-inflammatory Effects

This compound is a potent secretagogue for histamine release from mast cells.[2] This action underlies its pro-inflammatory properties, including the ability to increase vascular permeability.

-

Mechanism of Action: Upon binding to receptors on mast cells, this compound triggers a signaling cascade that leads to the degranulation and release of histamine and other inflammatory mediators. This process is dependent on extracellular calcium.[2] The precise receptor and downstream signaling pathway for KNT-induced histamine release are still under investigation but are distinct from the classic IgE-mediated activation.[3]

-

Vascular Permeability: The release of histamine contributes directly to an increase in vascular permeability, a key feature of inflammation.[2] This effect can be observed in vivo through assays such as the Miles assay, which measures the extravasation of dye bound to albumin.[4][5]

Biased Agonism at the Angiotensin II Type 1 Receptor (AT1R)

A pivotal discovery in this compound research is its function as a biased agonist at the AT1R.[6] Unlike the endogenous ligand angiotensin II, which activates both G-protein and β-arrestin signaling pathways, this compound preferentially activates the β-arrestin pathway with minimal G-protein engagement.[6]

-

Signaling Pathway: The AT1R is known to couple to several G-protein subtypes, including Gαq/11, Gα12/13, and Gαi/o.[6][7] Canonical angiotensin II signaling through Gαq/11 leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and ultimately an increase in intracellular calcium concentration ([Ca2+]i) and activation of protein kinase C (PKC).[8][9] This pathway is associated with vasoconstriction and cell growth.[6] In contrast, this compound's interaction with the AT1R results in robust recruitment of β-arrestin, a scaffold protein that not only desensitizes G-protein signaling but also initiates its own distinct signaling cascades.[6][10] Downstream effectors of AT1R-mediated β-arrestin signaling include components of the mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2, as well as the PI3K/Akt pathway, which are implicated in cell survival and cardiac contractility.[11][12]

-

Physiological Implications: The biased agonism of this compound towards the β-arrestin pathway has significant therapeutic potential. By selectively activating β-arrestin-mediated signaling, it may be possible to harness the beneficial effects of AT1R activation, such as enhanced cardiac performance and cell survival, while avoiding the detrimental effects of G-protein activation, like vasoconstriction and hypertension.[6] This pharmacological profile is similar to that of the synthetic biased agonist TRV027, which has been investigated for the treatment of acute heart failure.

Quantitative Data

The following tables summarize the key quantitative data available for this compound's biological activities.

| Parameter | Value | Receptor/Cell Type | Assay | Reference |

| Histamine Release | ||||

| ED50 | 10 µM | Rat Peritoneal Mast Cells | Histamine Release Assay | [2] |

| Threshold Concentration | ~1 µM | Rat Peritoneal Mast Cells | Histamine Release Assay | [2] |

| Optimal Concentration | 100 - 1000 µM | Rat Peritoneal Mast Cells | Histamine Release Assay | [2] |

| AT1R β-arrestin Activation | ||||

| EC50 | 115 ± 21 nM | HEK293T cells | nanoBRET Assay | |

| Maximal Effect (% of Ang II) | 39 ± 8% | HEK293T cells | nanoBRET Assay | |

| AT1R G-protein Activation | ||||

| Maximal Effect (% of Ang II) | 14 ± 8% | HEK293T cells | [Ca2+]i Assay (Fluo-4) |

Note: Binding affinity data (Ki/Kd) for this compound at the AT1R is not yet available in the public domain.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

PRESTO-Tango β-arrestin Recruitment Assay

The PRESTO-Tango (Parallel Receptor-ome Expression and Screening via Transcriptional Output-Tango) assay is a high-throughput method to measure ligand-induced β-arrestin recruitment to a GPCR of interest.[13]

Principle: The assay utilizes a genetically engineered system where the GPCR of interest is fused to a TEV (Tobacco Etch Virus) protease cleavage site and a tetracycline-controlled transactivator (tTA).[14] A separate construct expresses β-arrestin fused to the TEV protease. Upon ligand binding and receptor activation, the β-arrestin-TEV protease is recruited to the receptor, cleaving the tTA, which then translocates to the nucleus and drives the expression of a luciferase reporter gene.[14]

Detailed Protocol:

-

Cell Culture and Plating:

-